![molecular formula C8H8O2 B138565 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) CAS No. 128011-03-0](/img/structure/B138565.png)
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a chemical compound that is also known as Bicyclo[1.1.1]pentane-1-carboxylic acid, 2-propyn-1-yl ester. It is a bicyclic compound that is widely used in scientific research due to its unique properties.1.1]pent-1-yl-(9CI).
Mecanismo De Acción
The mechanism of action of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, such as the formation of carbon-carbon bonds. It may also act as a catalyst in some reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI). However, it has been shown to have low toxicity and is not expected to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to handle due to its high reactivity and potential for explosive decomposition.
Direcciones Futuras
There are several future directions for the use of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, it may be used in the synthesis of new materials with specific properties, such as high strength or conductivity. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a useful compound in scientific research due to its unique properties and high reactivity. It is used as a building block for the synthesis of complex organic compounds and has potential applications in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with propargyl alcohol in the presence of a strong acid catalyst. The reaction results in the formation of the ester, which can be purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is widely used in scientific research as a building block for the synthesis of complex organic compounds. It is also used as a reagent in various chemical reactions, including the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, it has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
128011-03-0 |
|---|---|
Nombre del producto |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,3-5H2,(H,9,10) |
Clave InChI |
RBGCLUJZBUKQQG-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)C#CC(=O)O |
SMILES canónico |
C1C2CC1(C2)C#CC(=O)O |
Sinónimos |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



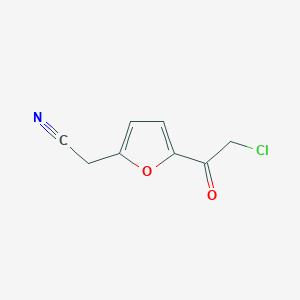
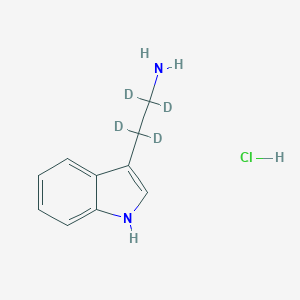

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)


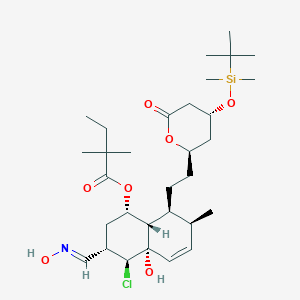
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)
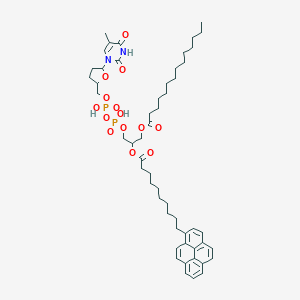
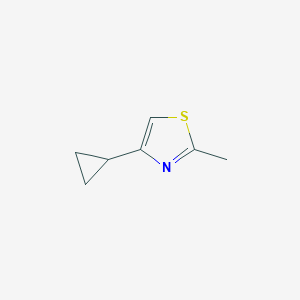
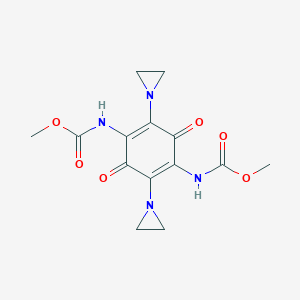
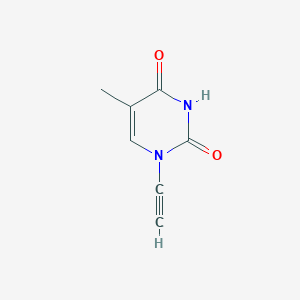
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
